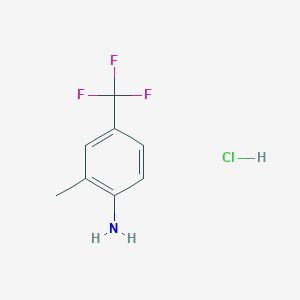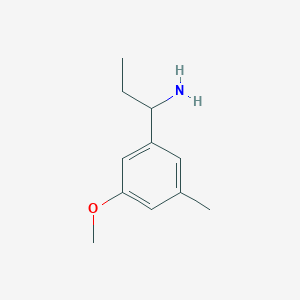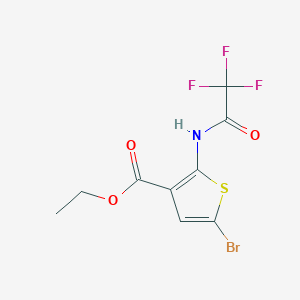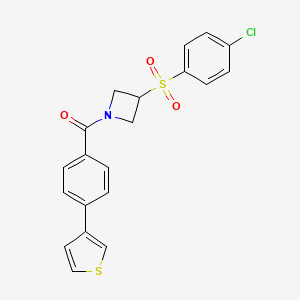![molecular formula C24H18ClN3O B2782741 5-(4-chlorobenzyl)-8-methoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866347-18-4](/img/structure/B2782741.png)
5-(4-chlorobenzyl)-8-methoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(4-chlorobenzyl)-8-methoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline” is a derivative of quinoline . Quinoline is a nitrogen-based heterocyclic aromatic compound with systematic IUPAC name as benzo[b]pyridine or 1-aza-naphthalene . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . Quinoline and its derivatives are a vital nucleus in several natural products .
Synthesis Analysis
The synthesis of quinoline derivatives has been extensively studied. For instance, a series of 5-benzylamine-substituted pyrimido[4,5-c]quinoline derivatives of the CSNK2A chemical probe SGC-CK2-2 were synthesized with the goal of improving kinase inhibitor cellular potency and antiviral phenotypic activity while maintaining aqueous solubility . The synthesis of quinoline often involves ring-closing reactions . Such reactions often install a hydroxyl group (an –OH functional group) on the carbon across from the ring nitrogen (i.e., the C-4 positions) .Molecular Structure Analysis
The molecular structure of “this compound” was confirmed by 1H NMR, 13C NMR, HRMS and single-crystal x-ray diffraction . The crystal belongs to the monoclinic system with space group P 2 1 / c . The title compound consisted of a benzene ring and a 1,3,5-triazine ring .Chemical Reactions Analysis
Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . Quinoline and its derivatives are a vital nucleus in several natural products .科学的研究の応用
Corrosion Inhibition : Quinoxaline derivatives, including those similar to the specified compound, have been found effective as corrosion inhibitors for mild steel in acidic environments, showcasing their potential in material science and engineering applications (Saraswat & Yadav, 2020).
Synthetic Methodologies : Research into the synthesis of substituted quinolines and heterocyclo[4,3-c]quinolines demonstrates the chemical versatility and the potential for creating a wide variety of biologically active compounds, underscoring the importance of synthetic methodologies in pharmaceutical research (Khodair et al., 1999).
Biological Investigations : Studies on pyrazole-appended quinolinyl chalcones reveal promising antimicrobial properties, with some compounds exhibiting significant potency against bacterial and fungal strains. This highlights the potential of quinoline derivatives in developing new antimicrobial agents (Prasath et al., 2015).
Green Chemistry : The catalysis of complex heterocyclic compounds, including pyrazolo[3,4-b]quinolines, via environmentally friendly methods emphasizes the role of green chemistry in the sustainable development of new pharmaceuticals and materials (Rajesh et al., 2011).
Anticancer Potential : Isoxazolequinoxaline derivatives have been synthesized and analyzed for their potential as anticancer drugs, with studies focusing on their structural, computational, and docking analyses to evaluate their therapeutic efficacy (Abad et al., 2021).
特性
IUPAC Name |
5-[(4-chlorophenyl)methyl]-8-methoxy-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O/c1-29-19-11-12-22-20(13-19)24-21(23(26-27-24)17-5-3-2-4-6-17)15-28(22)14-16-7-9-18(25)10-8-16/h2-13,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCCITYWBCKNOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=CC=C4)CC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 4-((4-(2-(4,6-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2782658.png)


![Ethyl 2-[(chloroacetyl)amino]-4-methyl-5-phenylthiophene-3-carboxylate](/img/structure/B2782663.png)


![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2782667.png)
![3-[[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-ol](/img/structure/B2782669.png)
![4-[(E)-2-Cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid](/img/structure/B2782671.png)



![6-methyl-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}pyrimidin-4-amine](/img/structure/B2782676.png)

